![molecular formula C4H11ClN2O2S B2839646 (E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride CAS No. 2034161-86-7](/img/structure/B2839646.png)
(E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride
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Description
“(E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the case of “(E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride”, the specific reactants and conditions for the synthesis would depend on the exact structure of the compound .Chemical Reactions Analysis
Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also participate in nucleophilic substitution reactions .Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, many sulfonamides are relatively safe for human use, but some can cause allergic reactions . The specific safety and hazards of “(E)-3-amino-N-methylprop-1-ene-1-sulfonamide hydrochloride” would depend on its exact properties.
Future Directions
properties
IUPAC Name |
(E)-3-amino-N-methylprop-1-ene-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-6-9(7,8)4-2-3-5;/h2,4,6H,3,5H2,1H3;1H/b4-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUILZPVTFZSISK-VEELZWTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)/C=C/CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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